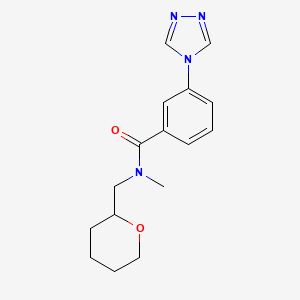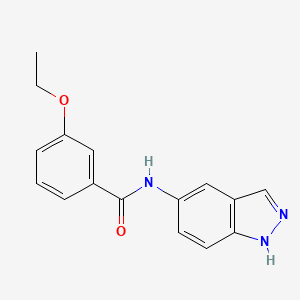![molecular formula C21H24FNO4 B5396325 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine, also known as EF-24, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has demonstrated promising results in various preclinical studies, making it a subject of interest for researchers in the fields of cancer and inflammation.
Mechanism of Action
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine exerts its effects by targeting the NF-κB pathway, which plays a crucial role in regulating inflammation and cell survival. 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB target genes, resulting in reduced inflammation and cell proliferation.
Biochemical and Physiological Effects
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and cell survival. However, 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
One potential future direction for 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine in preclinical and clinical studies. Finally, the safety and efficacy of 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine in humans should be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine is synthesized through a series of chemical reactions, starting with the reaction of 4-fluorobenzaldehyde with ethylene glycol to form the intermediate 4-fluoro-3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with morpholine and acetic anhydride to yield 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine.
Scientific Research Applications
4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine has been studied for its potential therapeutic effects in various diseases, including cancer and inflammation. In preclinical studies, 4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine has demonstrated anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
properties
IUPAC Name |
[3-(2-ethoxyethoxy)phenyl]-[2-(4-fluorophenyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-2-25-12-13-26-19-5-3-4-17(14-19)21(24)23-10-11-27-20(15-23)16-6-8-18(22)9-7-16/h3-9,14,20H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOPONHGFZSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)
![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)